N-Amination Yield and Operating Temperature Comparison
In a head-to-head survey using two quinazoline-2,4-dione substrates (imides 3 and 4), the target compound 8c achieved 62% and 70% N-amination yields respectively at a substantially lower reaction temperature of 50 °C (3.5 h), compared to the lead compound O-(4-nitrophenyl)hydroxylamine (8a) which required 72 °C to reach 75% and 79% yields [1]. O-(2-Methyl-4-nitrophenyl)hydroxylamine (8b) gave 74% and 62% at 72 °C, while O-(2,5-dichloro-4-nitrophenyl)hydroxylamine (8d) gave only 47% and 51% at 50 °C [1]. The 22 °C reduction in operating temperature for 8c versus 8a represents a meaningful process advantage for thermally sensitive substrates [1].
| Evidence Dimension | N-Amination yield and reaction temperature on two substrates |
|---|---|
| Target Compound Data | 8c: Imide 3 → 62% yield, Imide 4 → 70% yield; both at 50 °C, 3.5 h, K₂CO₃, 1:1 dioxane/DMF |
| Comparator Or Baseline | 8a (O-(4-nitrophenyl)hydroxylamine): Imide 3 → 75%, Imide 4 → 79% at 72 °C, 2 h; 8b (2-methyl-4-nitro): Imide 3 → 74%, Imide 4 → 62% at 72 °C, 2 h; 8d (2,5-dichloro-4-nitro): Imide 3 → 47%, Imide 4 → 51% at 50 °C, 3 h |
| Quantified Difference | 8c operates at 22 °C lower temperature than 8a/8b; 8c yields exceed 8d by 15–19 absolute percentage points on the same substrates under identical temperature conditions |
| Conditions | Substrates: quinazoline-2,4-diones 3 (methoxy core) and 4; 1.1 equiv aminating agent, 1.5 equiv K₂CO₃, 1:1 dioxane/DMF; 1 g substrate scale [1] |
Why This Matters
For procurement decisions involving electrophilic N-amination at preparative scale, 8c offers a lower-temperature operational window than 8a while substantially outperforming the dichloro analog 8d in yield, making it the preferred choice when substrate thermal sensitivity precludes the 72 °C protocol of 8a.
- [1] Boyles, D. C.; Curran, T. T.; Parlett, R. V., IV; Davis, M.; Mauro, F. Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines. Organic Process Research & Development 2002, 6, 230–233. View Source
